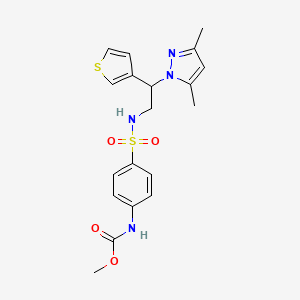

methyl (4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl (4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate is a sophisticated organic compound that integrates multiple functional groups into a single molecule. This compound stands out due to its multifaceted potential in various scientific fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Step-by-Step Synthesis: : The synthesis of methyl (4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate involves a series of meticulously controlled reactions. Each step ensures the integration of different functional groups and the formation of the final structure.

Chemical Reactions: : The synthesis generally involves nucleophilic substitution reactions and carbonyl chemistry. Each reaction step is conducted under specific conditions, often requiring precise temperature control and the presence of catalysts.

Industrial Production Methods

For industrial-scale production, optimization of reaction conditions is paramount. Efficient industrial methods might include:

Continuous Flow Reactors: : These reactors ensure a steady production of the compound, enhancing yield and purity.

Scalable Synthesis Techniques: : Using advanced synthesis techniques and robust purification methods.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, altering its functional groups and properties.

Reduction: : Reduction reactions may be used to modify or cleave specific bonds within the compound.

Substitution: : Common in synthesizing derivatives, substitution reactions enable the addition or exchange of functional groups.

Common Reagents and Conditions

Oxidizing Agents: : Such as potassium permanganate.

Reducing Agents: : Like sodium borohydride or lithium aluminium hydride.

Catalysts: : Often utilized to accelerate the reactions.

Major Products

The primary products of these reactions depend on the conditions and reagents used. Examples include various methyl esters and modified sulfonyl derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Intermediate in Synthesis: : This compound serves as a pivotal intermediate in the synthesis of more complex molecules.

Functional Group Studies: : Its unique structure makes it a valuable model for studying the behavior of sulfonyl and carbamate groups.

Biology

Enzyme Inhibition Studies: : Used to explore the inhibition mechanisms of various enzymes.

Cell Signaling Pathways: : Provides insights into complex biological pathways by acting as a molecular probe.

Medicine

Drug Development: : Potential lead compound in the design of new pharmaceuticals.

Therapeutic Research: : Investigated for its effects on specific molecular targets and pathways in disease models.

Industry

Material Science: : Utilized in developing new materials with specialized functions.

Agricultural Chemistry: : Explored for its role in pesticide and herbicide formulations.

Mecanismo De Acción

The compound’s mechanism of action is multi-faceted:

Molecular Targets: : It targets specific enzymes and proteins, modifying their function and activity.

Pathways Involved: : Engages in cellular signaling pathways, affecting the regulation and expression of certain genes and proteins.

Comparación Con Compuestos Similares

Similar Compounds

Methyl 4-sulfamoylphenylcarbamate: : Shares the carbamate and sulfamoyl groups but lacks the complex side chain.

4-(N-(2-phenylethyl)sulfamoyl)phenyl Methylcarbamate: : Similar core structure but different substituents.

Uniqueness

Methyl (4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate’s unique combination of functional groups and structural complexity sets it apart from other compounds

And there you have it—a comprehensive overview of this fascinating compound

Actividad Biológica

Methyl (4-(N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)carbamate is a complex compound with significant biological implications. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be described by its molecular formula C23H29N3O2S and has a molar mass of approximately 411.56 g/mol. The structure includes a pyrazole ring, a thiophene moiety, and a sulfamoyl group, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. Recent studies have highlighted its role as an inhibitor of carbonic anhydrases (CAs), particularly isoforms II and IX. The inhibition constants (Ki) for these isoforms range from 1.3 to 233 nM, indicating potent inhibitory effects, especially against CA IX, which is a target in cancer therapy .

Biological Activity Overview

- Enzyme Inhibition :

- Antimicrobial Properties :

- Anti-Tubercular Activity :

Case Study 1: Inhibition of Carbonic Anhydrases

A study synthesized several derivatives based on the pyrazole structure and evaluated their inhibitory effects on human carbonic anhydrases. Compounds with unsubstituted phenyl rings at specific positions demonstrated the highest potency against CA IX, suggesting structural modifications could enhance efficacy .

Case Study 2: Antimicrobial Screening

In another investigation, related compounds were screened for their antimicrobial properties. While the direct results for this compound were not detailed, the findings indicate that similar structures may offer broad-spectrum antimicrobial activity .

Data Tables

| Activity Type | Target | Inhibition Constant (Ki) |

|---|---|---|

| Carbonic Anhydrase II | Human Isozyme II | 5.2 - 233 nM |

| Carbonic Anhydrase IX | Human Isozyme IX | 1.3 - 1.5 nM |

| Antimicrobial Activity | Various Pathogens | IC50 values not specified |

Propiedades

IUPAC Name |

methyl N-[4-[[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]sulfamoyl]phenyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4S2/c1-13-10-14(2)23(22-13)18(15-8-9-28-12-15)11-20-29(25,26)17-6-4-16(5-7-17)21-19(24)27-3/h4-10,12,18,20H,11H2,1-3H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUSAJYPAINUONS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)C3=CSC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.